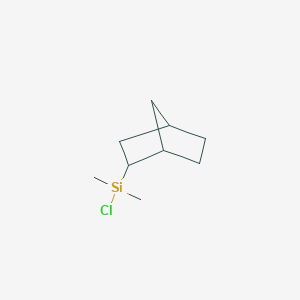

2-(Bicycloheptyl)dimethylchlorosilane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(Bicycloheptyl)dimethylchlorosilane involves multi-step processes utilizing organosilicon chemistry techniques. For instance, one-pot synthesis methods have been developed to create complex silacyclanes, which are precursors to various organosilicon compounds, including structures similar to 2-(Bicycloheptyl)dimethylchlorosilane. These methods typically involve reactions of silicon-based chlorides with organic amides or other silicon compounds under controlled conditions to form the desired cyclic structures with specific substituents (Zamyshlyaeva et al., 2002).

Molecular Structure Analysis

The molecular structure of related silacyclanes and organosilicon compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed information about the geometry, bond lengths, and angles within the molecules, providing insights into the structural characteristics that influence their reactivity and properties. For example, X-ray diffraction has confirmed the structures of various silacyclanes, showing the presence of seven-membered rings and specific substituents that affect their chemical behavior (Zamyshlyaeva et al., 2002).

Chemical Reactions and Properties

2-(Bicycloheptyl)dimethylchlorosilane and similar compounds participate in a range of chemical reactions, including hydrolysis, nucleophilic substitution, and reactions with nucleophiles like dimethyl sulfoxide (DMSO). These reactions often lead to the formation of new silacyclanes, disiloxanes, or other organosilicon compounds, demonstrating the versatility and reactivity of these chemicals. The specific chemical reactions and the products formed are highly dependent on the reactants and conditions used, highlighting the complexity of organosilicon chemistry (Lu et al., 1996).

Wissenschaftliche Forschungsanwendungen

Hydrosilylation Reactions : 2-(Bicycloheptyl)dimethylchlorosilane is used in hydrosilylation reactions, such as the aluminum chloride catalyzed hydrosilylation of methylcyclohexenes, producing compounds useful in stereochemistry and structure identification (Yamamoto & Takemae, 1990).

Synthesis of Organobicyclocarbosiloxanes : It is instrumental in the synthesis of organobicyclocarbosiloxanes, complex compounds with potential applications in polymer science (Andrianov et al., 1977).

Substituent Exchange Reactions : This compound participates in exchange reactions, such as the addition to vinyldimethylethoxysilane, leading to products that help understand substituent exchange mechanisms (Suryanarayanan et al., 1973).

Formation of Silanone and Cyclodisiloxane Intermediates : It reacts with dimethyl sulfoxide to produce intermediates like silanone and cyclodisiloxane, useful in organometallic chemistry (Lu et al., 1996).

Preparation of Metallocyclic Compounds : Its reaction with diiron nonacarbonyl leads to the preparation of metallocyclic compounds, highlighting its role in the creation of novel organometallic structures (Bikovetz et al., 1980).

Addition to Vinyl Derivatives of Organocyclosiloxanes : This compound adds to vinyl derivatives in organocyclosiloxanes, facilitating the synthesis of new compounds in silicone chemistry (Andrianov et al., 1965).

Geotechnical Applications : It is used as a hydrophobising agent in soils for geotechnical engineering applications, demonstrating its utility in material science and engineering (Ng & Lourenço, 2016).

Hydrophobic Coating Studies : The compound is investigated in hydrophobic coatings, emphasizing its role in surface chemistry and material protection (Baruwa et al., 2019).

Synthesis of Silacyclanes : It is used in the synthesis of silacyclanes, contributing to the development of cyclic organosilicon compounds (Zamyshlyaeva et al., 2002).

Study of Silanol Groups on Silica Surfaces : The reaction with silica surfaces is used to determine the concentration of silanol groups, highlighting its role in surface chemistry and analysis (Varvarin & Belyakova, 2003).

Eigenschaften

IUPAC Name |

2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUCQARMOIYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC2CCC1C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bicycloheptyl)dimethylchlorosilane | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)